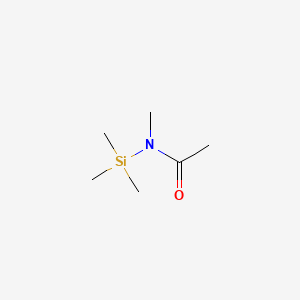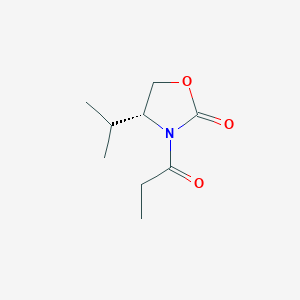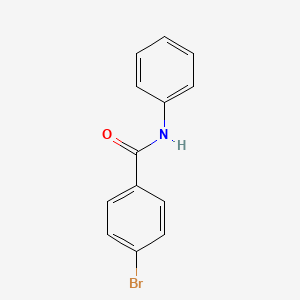
Acide 6-chloro-4-(trifluorométhyl)nicotinique
Vue d'ensemble
Description
6-Chloro-4-(trifluoromethyl)nicotinic acid, also known as 6-C4TFA, is a synthetic organic compound with a wide range of applications in scientific research. It has been used in various fields such as biochemistry, pharmacology, and toxicology due to its unique properties. 6-C4TFA is a derivate of nicotinic acid, an important intermediate in the biosynthesis of nicotinamide adenine dinucleotide (NAD). 6-C4TFA is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the regulation of NAD metabolism. This compound has been used in numerous studies to investigate the role of NAD in various cellular processes.
Applications De Recherche Scientifique
Acide 6-chloro-4-(trifluorométhyl)nicotinique : Une analyse complète des applications de la recherche scientifique
Recherche pharmaceutique Synthèse d'inhibiteurs : L'this compound est utilisé en recherche pharmaceutique pour la synthèse de carboxamides de pyridine, qui agissent comme des inhibiteurs du site de la paume de la polymérase NS5B du VHC. Cette application est cruciale pour le développement de traitements contre les infections à virus de l'hépatite C (VHC) .
Chimie agricole Intermédiaire de pesticide : Le composé sert d'intermédiaire clé dans la synthèse du flonicamide, un insecticide connu pour son efficacité élevée. Il joue un rôle important dans la lutte contre les ravageurs qui affectent les cultures, contribuant à la productivité agricole .
Recherche biomédicale Inhibiteurs de canaux CRAC : Les chercheurs utilisent ce produit chimique pour créer des pyrazolylcarboxanilides, qui inhibent les canaux calciques activés par la libération de Ca2+ (CRAC). Ces canaux sont des cibles importantes pour les médicaments immunomodulateurs et sont étudiés pour leur rôle dans diverses réponses immunitaires .
Synthèse chimique Bloc de construction : En tant que composé aromatique contenant du trifluorométhyle, il est un bloc de construction précieux en synthèse chimique, utilisé pour préparer divers autres composés avec des activités biologiques potentielles .
Science des matériaux Technologie avancée des batteries : Les propriétés uniques de l'this compound peuvent trouver des applications dans le domaine de la science et de la technologie des batteries avancées, contribuant au développement de nouveaux matériaux pour de meilleures solutions de stockage d'énergie .
Chimie analytique Étalons de référence : Ce composé est également utilisé comme étalon de référence en chimie analytique pour assurer des tests et des mesures précis dans les tests pharmaceutiques, garantissant le contrôle de la qualité et la sécurité .
Chacune de ces applications démontre la polyvalence et l'importance de l'this compound dans divers domaines de la recherche scientifique. Son rôle va du développement pharmaceutique à la chimie agricole, soulignant son importance en tant que composé multifonctionnel.
Pour plus d'informations détaillées sur chaque application, veuillez vous référer aux références fournies.
ChemicalBook - 4-(Trifluoromethyl)nicotinic acid Academia.edu - Synthesis and application of trifluoromethylpyridines VWR - 6-Chloro-4-(trifluoromethyl)nicotinic acid ≥95% Biosynth - 6-Chloro-4-(Trifluoromethyl)Nicotinic Acid
Analyse Biochimique
Biochemical Properties
It is known to be a trifluoromethyl-containing aromatic compound with unique biological activity . It can be used as a precursor material for the preparation of other pesticides or medicines .
Cellular Effects
It is known to be a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Molecular Mechanism
It is known to be a key intermediate of flonicamid, a highly effective insecticide .
Temporal Effects in Laboratory Settings
It is known that thermal decomposition can lead to the release of irritating gases and vapors .
Dosage Effects in Animal Models
. It is known to be classified as Acute Tox. 3 Oral, indicating that it may have toxic effects when ingested .
Propriétés
IUPAC Name |
6-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-1-4(7(9,10)11)3(2-12-5)6(13)14/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULUOEXUXOKCIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382624 | |
| Record name | 6-Chloro-4-(trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261635-77-2 | |
| Record name | 6-Chloro-4-(trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-4-(trifluoromethyl)nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-](/img/structure/B1585610.png)







![4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B1585625.png)




